molecular formula C18H21N5O B11228007 2-methoxy-N-{2-[1-(4-methylphenyl)-1H-tetrazol-5-yl]propan-2-yl}aniline

2-methoxy-N-{2-[1-(4-methylphenyl)-1H-tetrazol-5-yl]propan-2-yl}aniline

Cat. No.: B11228007
M. Wt: 323.4 g/mol
InChI Key: LLAINFSWTDKZCI-UHFFFAOYSA-N
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Description

2-METHOXY-N-{2-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}ANILINE is a complex organic compound with a unique structure that includes a methoxy group, a tetrazole ring, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-N-{2-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}ANILINE typically involves multiple steps, starting with the preparation of the tetrazole ring, followed by the introduction of the methoxy group and the aniline moiety. Common synthetic routes include:

    Formation of the Tetrazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxy Group: This step often involves methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Coupling with Aniline: The final step involves coupling the tetrazole intermediate with an aniline derivative under conditions that promote nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-METHOXY-N-{2-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}ANILINE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride.

    Substitution: Conditions involving Lewis acids like aluminum chloride (AlCl3) for Friedel-Crafts reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of a nitro group can yield aniline derivatives.

Scientific Research Applications

2-METHOXY-N-{2-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}ANILINE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-METHOXY-N-{2-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}ANILINE involves its interaction with specific molecular targets and pathways. The methoxy group and the tetrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. The aniline moiety can undergo electrophilic aromatic substitution, further modulating its activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-N-(4-nitrobenzyl)aniline
  • 3-Methoxy-4-(morpholin-4-yl)aniline
  • 4-Methoxy-N-(2,2,2-trifluoroethyl)aniline

Uniqueness

2-METHOXY-N-{2-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}ANILINE stands out due to its combination of a methoxy group, a tetrazole ring, and an aniline moiety, which imparts unique chemical and physical properties. This combination is not commonly found in other similar compounds, making it a valuable target for research and development.

Properties

Molecular Formula

C18H21N5O

Molecular Weight

323.4 g/mol

IUPAC Name

2-methoxy-N-[2-[1-(4-methylphenyl)tetrazol-5-yl]propan-2-yl]aniline

InChI

InChI=1S/C18H21N5O/c1-13-9-11-14(12-10-13)23-17(20-21-22-23)18(2,3)19-15-7-5-6-8-16(15)24-4/h5-12,19H,1-4H3

InChI Key

LLAINFSWTDKZCI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)C(C)(C)NC3=CC=CC=C3OC

Origin of Product

United States

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